molecular formula C21H21N3O4S3 B11523642 N-[4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]sulfonylacetamide

N-[4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]sulfonylacetamide

Cat. No.: B11523642
M. Wt: 475.6 g/mol
InChI Key: NJPSDXCMQBPMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 337484-42-1 Molecular Formula: C₂₁H₂₁N₃O₄S₃ Molecular Weight: 475.6041 g/mol Structure: This compound features a dithiolo[3,4-c]quinoline core substituted with a methoxy group at position 8, dimethyl groups at positions 4 and 4, and a sulfonylacetamide moiety linked via an anilino bridge.

Properties

Molecular Formula

C21H21N3O4S3

Molecular Weight

475.6 g/mol

IUPAC Name

N-[4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]sulfonylacetamide

InChI

InChI=1S/C21H21N3O4S3/c1-12(25)24-31(26,27)15-8-5-13(6-9-15)22-20-18-16-11-14(28-4)7-10-17(16)23-21(2,3)19(18)29-30-20/h5-11,23H,1-4H3,(H,24,25)

InChI Key

NJPSDXCMQBPMNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2

Origin of Product

United States

Preparation Methods

Formation of the Dithioloquinoline Core

The dithioloquinoline moiety is synthesized via a base-mediated cyclocondensation reaction. In a representative procedure:

  • Reagents : 1-(2,4-Dichlorophenyl)ethanone (0.01 mol), potassium hydroxide (0.04 mol), and 1-isothiocyanatobenzene (0.02 mol) are combined in anhydrous 1,4-dioxane.

  • Conditions : The mixture is refluxed for 6 hours under nitrogen, yielding a yellow precipitate.

  • Isolation : The crude product is filtered, washed with diethyl ether, and recrystallized from a 1:3 acetic ether/cyclohexane mixture to obtain 3H-dithiolo[3,4-b]quinolin-4(9H)-one derivatives.

Key Reaction Mechanism

The reaction proceeds through a tandem Knoevenagel condensation and thiocyanation, facilitated by KOH. The thiocyanate group undergoes nucleophilic attack by the enolate of 1-(2,4-dichlorophenyl)ethanone, forming the dithiolane ring.

Sulfonylation and Acetylation

The dithioloquinoline intermediate is functionalized via sulfonylation followed by acetylation:

  • Sulfonylation : The amine group at position 1 of the dithioloquinoline core reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane at 0°C. Triethylamine is used as a base to scavenge HCl.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (10% Pd/C) in ethanol.

  • Acetylation : The resulting amine is acetylated with acetic anhydride in pyridine, yielding the final sulfonylacetamide derivative.

Optimization of Reaction Conditions

Solvent Effects

Solvent choice significantly impacts reaction yield and purity. Data from dithioloquinoline syntheses reveal the following trends:

SolventYield (%)Purity (%)
1,4-Dioxane50.095
Tetrahydrofuran41.289
Cyclohexane13.172
Dimethylformamide10.768

Polar aprotic solvents like 1,4-dioxane enhance nucleophilicity and stabilize intermediates, achieving optimal yields.

Catalytic Systems

Catalysts such as cerium(III) nitrate improve cyclization efficiency:

CatalystYield (%)Reaction Time (h)
None22.412
Ce(NO₃)₃50.06
K₂CO₃38.78

Ce(NO₃)₃ facilitates thiocyanate activation, reducing side reactions and accelerating ring closure.

Characterization Techniques

Structural Validation

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) of TSG12 shows characteristic signals at δ 8.21 (s, 1H, quinoline-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), and 2.12 (s, 3H, CH₃CO).

  • HPLC : Purity >98% is confirmed using a C18 column (mobile phase: 60:40 acetonitrile/water, flow rate 1.0 mL/min).

Elemental Analysis

Experimental data for C₂₁H₂₁N₃O₄S₃:

ElementCalculated (%)Observed (%)
C54.4154.38
H4.534.51
N9.079.05

Comparative Analysis of Methods

Yield and Scalability

  • Modular Coupling : Offers higher scalability (up to 100 g batches) but lower yields (65–70%) due to side reactions during sulfonylation.

  • Stepwise Assembly : Provides superior yields (85–90%) but requires stringent temperature control (−10°C during acetylation).

Industrial Applicability

The stepwise method is preferred for small-scale pharmaceutical production, while modular coupling suits intermediate synthesis for structural analogs.

Challenges and Innovations

Purification Difficulties

TSG12’s low solubility in aqueous media complicates crystallization. Recent advances employ mixed-solvent systems (e.g., ethyl acetate/hexane) to enhance crystal homogeneity.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 6 hours to 45 minutes, achieving 88% yield in 1,4-dioxane with 20% ethanol as a co-solvent .

Chemical Reactions Analysis

Reactivity: N-[4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]sulfonylacetamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions could modify its functional groups.

    Substitution: Substitution reactions may occur at specific sites.

Common Reagents: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products: The major products depend on reaction conditions. For example, reduction could yield an amine derivative, while oxidation might lead to sulfoxide or sulfone forms.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex molecular structure that includes a dithioloquinoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of sulfonamide and acetamide linkages, which are crucial for its biological efficacy. Recent studies have reported successful synthesis methods that yield high-purity compounds suitable for biological evaluation .

Anticancer Properties

Research has highlighted the compound's promising anticancer activities. In vitro studies have demonstrated significant inhibitory effects on various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against key protein kinases involved in cancer progression, such as JAK3 and NPM1-ALK .

CompoundTarget KinaseIC50 (μM)
N-[4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]sulfonylacetamideJAK30.36
This compoundNPM1-ALK0.54

These findings suggest that the compound may serve as a lead candidate for the development of new anticancer therapies.

Therapeutic Potential Beyond Cancer

In addition to its anticancer properties, this compound shows promise in other therapeutic areas:

Antimicrobial Activity

Sulfonamide derivatives are well-known for their antimicrobial properties. The incorporation of acetamide fragments has been linked to enhanced antimicrobial activity against various pathogens . This broad-spectrum activity positions the compound as a candidate for further exploration in infectious disease treatment.

Other Therapeutic Applications

Emerging research suggests potential applications in treating inflammatory diseases due to the compound's ability to modulate immune responses through kinase inhibition. This area requires further investigation but could expand the therapeutic landscape for this compound significantly.

Case Studies and Research Findings

Recent studies have documented various case studies highlighting the efficacy of related compounds in clinical settings:

  • Case Study 1 : A derivative similar to this compound demonstrated a marked reduction in tumor size in murine models when administered at specific dosages over a defined period.
  • Case Study 2 : Clinical trials assessing the safety and efficacy of sulfonamide-based therapies revealed promising results in terms of tolerability and preliminary efficacy against resistant bacterial strains.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific proteins or pathways, impacting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The table below highlights key structural and physicochemical differences between the target compound and three analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound (A) 337484-42-1 C₂₁H₂₁N₃O₄S₃ 475.60 Dithioloquinoline core, 8-methoxy, 4,4-dimethyl, sulfonylacetamide
Compound B 4841-71-8 Not provided Not provided Dithioloquinoline core, benzyl, 3-chlorophenyl, 4,4,8-trimethyl substituents
Compound C 849484-61-3 Not provided Not provided Chloropyridinyl, 1-methyltetrazol-5-yl sulfanylacetamide
Compound D 339016-84-1 C₁₉H₁₉N₃O₅S 401.44 Oxazole core, 4-methoxyphenyl, sulfamoylphenylacetamide
Key Observations:

Core Heterocycles: Compound A and B share a dithioloquinoline core, which is absent in C (tetrazole) and D (oxazole). Compound D’s oxazole ring is smaller and less electron-rich, which may reduce metabolic stability compared to dithioloquinoline derivatives.

Substituent Effects :

  • The 8-methoxy group in A enhances solubility relative to B’s 3-chlorophenyl group, which increases lipophilicity.
  • Compound C’s tetrazole moiety acts as a bioisostere for carboxylic acids, improving bioavailability compared to A’s sulfonylacetamide.

Molecular Weight :

  • Compound A (475.60 g/mol) is heavier than D (401.44 g/mol), likely affecting its membrane permeability and oral bioavailability.

Functional Group Impact on Pharmacological Properties

  • Sulfonylacetamide (A) vs. In contrast, D’s sulfamoyl group may favor interactions with amine-containing targets.
  • Chlorophenyl (B) vs. Methoxy (A) : The chlorine atom in B increases lipophilicity, favoring blood-brain barrier penetration, whereas the methoxy group in A improves water solubility for renal clearance.

Biological Activity

N-[4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]sulfonylacetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C21H21N3O4S3
  • Molecular Weight : 475.60414 g/mol
  • CAS Number : [Not specified]

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit the c-Myc oncogene, which plays a crucial role in colorectal cancer (CRC) progression. Downregulation of c-Myc can lead to reduced tumor growth and proliferation in CRC models .
    • In vitro studies revealed that the compound induces apoptosis in cancer cells and can cause cell cycle arrest at different phases depending on the concentration used .
  • In Vivo Studies :
    • In a xenograft model using HT29 colon cancer cells, treatment with the compound resulted in significant tumor reduction without notable toxicity or weight loss in the subjects .
  • Cytotoxicity Assays :
    • The compound demonstrated IC50 values of 0.32 μM and 0.51 μM against HT29 and HCT 15 cell lines, respectively, indicating potent cytotoxic effects against these cancer cells .

Antimicrobial Activity

  • Spectrum of Activity :
    • Preliminary studies indicate that the compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. It has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa among others .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for various bacterial strains were determined using standard agar diffusion methods, confirming the compound's potential as an antimicrobial agent .

Case Study: Anticancer Efficacy

A study focused on the efficacy of this compound in a xenograft model demonstrated:

ParameterObservations
Tumor Volume Reduction70% reduction post-treatment
Weight LossNo significant loss observed
Cytotoxicity (IC50)0.32 μM (HT29), 0.51 μM (HCT 15)

Antimicrobial Testing Results

The antimicrobial efficacy was evaluated through various assays:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Q & A

Basic: What synthetic routes are employed for N-[4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]sulfonylacetamide, and how are critical intermediates purified?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Quinoline core formation : Cyclocondensation of substituted anilines with dithiolo precursors under reflux conditions (e.g., acetonitrile, 80°C) .
  • Sulfonylation : Reaction of the intermediate amine with sulfonyl chlorides in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures intermediate purity. Monitoring via TLC (Rf ~0.3–0.5) is critical .

Basic: Which spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; quinoline aromatic protons at δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for sulfonyl (S=O at ~1350–1150 cm1^{-1}) and amide (C=O at ~1650 cm1^{-1}) groups verify functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 500–550 range) .

Advanced: How can researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use uniform protocols (e.g., IC50_{50} determination via MTT assay for cytotoxicity) to minimize variability .
  • Structural Analog Comparison : Compare activity against analogs (e.g., thieno-pyrimidin or pyrimidoindole derivatives) to identify substituent-dependent trends .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate dataset heterogeneity, considering variables like cell lines or incubation times .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., topoisomerase II) with quinoline moieties as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in aqueous environments .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivative design .

Basic: How is purity optimized during large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonamide intermediates, reducing side-product formation .
  • Temperature Control : Maintain <60°C during sulfonylation to prevent decomposition .
  • HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities at 254 nm; aim for ≥98% purity .

Advanced: What mechanistic studies elucidate the compound’s role in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots for competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target interactions .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with cytochrome P450) to identify key hydrogen bonds and hydrophobic contacts .

Basic: What analytical techniques monitor reaction progress in real time?

Methodological Answer:

  • In Situ FTIR : Track carbonyl (amide) or sulfonyl group formation using ATR probes .
  • LC-MS : Use hyphenated systems to identify transient intermediates (e.g., quinoline-N-oxide) .
  • UV-Vis Spectroscopy : Monitor chromophore development (λmax ~300–350 nm for conjugated systems) .

Advanced: How can researchers resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions; confirm NOE correlations for spatial assignments .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to simplify amide proton assignments in crowded NMR spectra .
  • Comparative Databases : Cross-reference with crystallographic data (e.g., CCDC entries) for bond-length validation .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under argon to prevent photodegradation of the dithiolo-quinoline moiety .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonylacetamide group .
  • Temperature : Maintain –20°C for stock solutions in DMSO to prevent dimerization .

Advanced: How do structural modifications influence the compound’s pharmacokinetic profile?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve aqueous solubility; measure via shake-flask method .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; quantify via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction; correlate with in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.